6-Methyloctanoate

Description

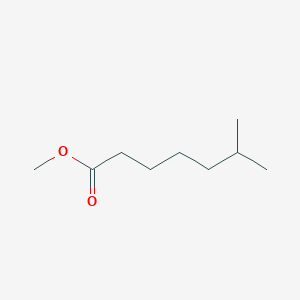

Structure

2D Structure

Properties

CAS No. |

2519-37-1 |

|---|---|

Molecular Formula |

C9H17O2- |

Molecular Weight |

157.23 g/mol |

IUPAC Name |

6-methyloctanoate |

InChI |

InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/p-1 |

InChI Key |

GPOPHQSTNHUENT-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCC(=O)OC |

Other CAS No. |

90453-99-9 |

Synonyms |

Methyl 6-methylheptanoate; Isocaprylic Acid Methyl Ester |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Methyl 6 Methylheptanoate

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of specific stereoisomers of methyl 6-methylheptanoate (B3257691) necessitates the use of stereoselective and asymmetric methods. These approaches are critical for controlling the three-dimensional arrangement of atoms, particularly when chiral centers are present in the target molecule or its precursors.

Asymmetric Epoxidation and Dihydroxylation in Chiral Center Construction

Asymmetric epoxidation and dihydroxylation are powerful techniques for installing chirality in a molecule. These reactions convert prochiral alkenes into chiral epoxides and diols with high enantioselectivity, serving as key steps in the synthesis of complex chiral molecules. wikipedia.orgacsgcipr.org

The Sharpless asymmetric epoxidation, which utilizes a titanium-based catalyst and chiral tartrate esters, is a premier method for creating 2,3-epoxyalcohols from allylic alcohols with predictable stereochemistry. wikipedia.orgjrchen-group.com The choice of the chiral tartrate ligand, whether (+)-diethyl tartrate or (-)-diethyl tartrate, dictates the facial selectivity of the epoxidation. This method is noted for its reliability with a wide range of allylic alcohols and generally produces high optical purity, often exceeding 90% enantiomeric excess (ee). jrchen-group.com

Similarly, the Sharpless asymmetric dihydroxylation (SAD) converts alkenes into chiral vicinal diols using osmium tetroxide as a catalyst in conjunction with a chiral cinchona alkaloid ligand. numberanalytics.comalfa-chemistry.com Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β (containing ligands derived from dihydroquinine and dihydroquinidine, respectively), allow for the synthesis of either enantiomer of the diol product. alfa-chemistry.com The SAD reaction has a broad substrate scope and is a cornerstone in the synthesis of natural products and pharmaceuticals. acsgcipr.orgnumberanalytics.com

In the context of heptanoate (B1214049) synthesis, a concise strategy for producing optically active ethyl polyhydroxy heptanoate derivatives has been developed where asymmetric epoxidation and dihydroxylation were the key steps for constructing the chiral carbon centers. sioc-journal.cn This approach demonstrates the effective and stereocontrolled synthesis of polyhydroxy fatty acid analogues. sioc-journal.cn

Table 1: Key Features of Sharpless Asymmetric Reactions

| Reaction | Catalyst System | Substrate | Product | Key Advantage |

|---|---|---|---|---|

| Asymmetric Epoxidation | Ti(OiPr)4, (+)- or (-)-DET, t-BuOOH | Allylic Alcohol | Chiral 2,3-Epoxyalcohol | Predictable stereochemistry, high ee (>90%) jrchen-group.com |

| Asymmetric Dihydroxylation | OsO4 (catalytic), Chiral Ligand (e.g., (DHQ)2-PHAL), Co-oxidant (e.g., K3Fe(CN)6) | Alkene | Chiral Vicinal Diol | High enantioselectivity, broad substrate scope acsgcipr.orgnumberanalytics.com |

Diastereoselective and Enantioselective Routes to Substituted Heptanoates

Beyond epoxidation and dihydroxylation, a variety of other enantioselective and diastereoselective methods are employed to synthesize substituted heptanoates and related structures. These routes often involve the use of chiral auxiliaries, organocatalysts, or metal-based catalysts to control stereochemistry.

A concise stereoselective synthesis of (S)-ethyl 4-methyloctanoate, an analogue of methyl 6-methylheptanoate, utilizes an organocatalyzed MacMillan's cross-aldol reaction as the key step. arkat-usa.org This approach allows for the creation of enantiopure branched methyl fatty acids, where the stereochemical outcome can be controlled by the choice of organocatalyst. arkat-usa.org

Enolate alkylation is another fundamental strategy. The stereoselective alkylation of lactones and esters using a chiral base or auxiliary can effectively set stereocenters. journals.co.za For instance, the alkylation of (13S)-methyl-l,13-tridecanolide with methyl iodide and lithium 2,2,6,6-tetramethylpiperidide afforded a mixture of diastereomers with a high ratio of 13:1, demonstrating significant diastereoselectivity. journals.co.za

Furthermore, highly diastereoselective methods have been developed for various transformations that can be applied to complex precursors. These include the synthesis of densely substituted β-lactams via NBS-mediated cyclization and the creation of substituted oxetanes through hydrosilylation–iodocyclisation of homopropargylic alcohols. rsc.orgrsc.org Such methods provide access to structurally diverse building blocks with well-defined stereochemistry, which can then be converted to the desired heptanoate.

Advanced Esterification and Transesterification Protocols

The final step in the synthesis of methyl 6-methylheptanoate is the formation of the methyl ester. Advanced protocols focus on improving yield, purity, and sustainability through novel catalysts and reactive precursors.

Catalyst Development in Branched-Chain Ester Synthesis

The synthesis of branched-chain esters (BCEs) often requires specialized catalysts to overcome steric hindrance and achieve high conversion rates. nih.gov Lipase-based biocatalysts have emerged as a sustainable and effective option. The immobilized lipase (B570770) Novozym® 435 has been successfully used to catalyze the synthesis of esters from branched acids and alcohols, such as 2-ethylhexyl 2-methylhexanoate, in a solvent-free medium. nih.gov These biocatalytic processes operate under mild conditions and are part of a greener approach to chemical manufacturing. nih.govnih.gov Studies have optimized conditions such as temperature (50-70°C) and molar excess of the alcohol to achieve conversions as high as 99%. nih.govnih.gov

Heterogeneous acid catalysts are also prominent. For example, an H+ modified ferrierite zeolite catalyst was developed for the synthesis of phenolic-derived branched-chain fatty acids, achieving yields up to 70%. researchgate.net This catalyst can be regenerated and reused multiple times without significant loss of activity. researchgate.net Sulfonic acids, such as p-toluenesulfonic acid and 10-camphorsulfonic acid, have also been reported as effective catalysts for the esterification of fatty acids under solvent-free conditions. csic.es

Table 2: Comparison of Catalysts for Branched-Chain Ester Synthesis

| Catalyst Type | Example | Reaction Conditions | Advantages | Reported Yield/Conversion |

|---|---|---|---|---|

| Biocatalyst (Lipase) | Novozym® 435 | 70°C, Solvent-free, Molar excess of alcohol nih.gov | High biodegradability, mild conditions, reusable nih.govnih.gov | Up to 99% conversion nih.gov |

| Zeolite Catalyst | H⁺-Ferrierite | Optimized temperature and catalyst ratio researchgate.net | Heterogeneous, reusable, stable researchgate.net | Up to 77% yield researchgate.net |

| Sulfonic Acid | p-Toluenesulfonic acid | Ultrasound-assisted, 20 min csic.es | Inexpensive, rapid reaction csic.es | >80% yield csic.es |

Utilization of Activated Ester Precursors and Enolates

To facilitate ester formation, especially with sterically hindered substrates, chemists often turn to activated precursors or alternative reaction pathways involving enolates. Instead of direct esterification of a carboxylic acid, a more reactive derivative like an acyl chloride or an imidazolide (B1226674) can be used. A patented process describes the preparation of an ethyl heptanoate derivative from the N-BOC-L-leucine imidazolide, which is condensed with the magnesium enolate of ethyl acid malonate. google.com This method leverages a highly reactive acyl donor (the imidazolide) and a nucleophilic enolate to form the carbon-carbon bond and the subsequent keto-ester structure.

The use of enolates is a cornerstone of carbonyl chemistry. libretexts.org Ketones, esters, and nitriles can be deprotonated at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate ion. libretexts.orgvaia.com This enolate can then act as a nucleophile in an alkylation reaction with an alkyl halide to form a new C-C bond, building the carbon skeleton of the target molecule. libretexts.org For instance, ethyl 2-methylpropanoate (B1197409) can be alkylated with LDA and 2-iodopropane. libretexts.org This general strategy can be employed to construct the 6-methylheptanoate backbone prior to any final modifications or esterifications.

Multi-Step Conversions from Precursor Molecules

A plausible retrosynthetic analysis might start by disconnecting the ester to reveal 6-methylheptanoic acid and methanol (B129727). The 6-methylheptanoic acid could be formed from a precursor like 1-bromo-4-methylpentane (B146037) via a malonic ester synthesis, which would lengthen the carbon chain by two atoms. libretexts.org

Alternatively, a convergent synthesis could join two smaller fragments. For example, a Grignard reagent derived from isobutyl bromide could be added to a suitable aldehyde or epoxide precursor to construct the main carbon chain. A multi-step synthesis of F-18 labeled amino acids provides a template for such an approach, starting with a commercially available protected amino acid, which is then elaborated through several steps including protection, conversion of functional groups, and eventual deprotection. nih.gov

A typical multi-step synthesis could involve:

Alkylation/Coupling: Formation of the carbon skeleton. For example, using an enolate alkylation as described in section 2.2.2 or a coupling reaction. libretexts.org

Functional Group Manipulation: Oxidation or reduction steps to achieve the correct oxidation state. For instance, oxidation of a primary alcohol to a carboxylic acid.

Esterification: The final step to form the methyl ester, potentially using one of the advanced catalytic methods from section 2.2.1. nih.govcsic.es

This strategic, step-by-step approach allows for the construction of the target molecule from simple starting materials with control over its final structure. libretexts.org

Derivatization of Functionalized Heptanoic Acid Precursors

The construction of the 6-methylheptanoate carbon skeleton can be efficiently accomplished by derivatizing shorter-chain precursors. A notable example is the synthesis of 6-methylheptanoic acid starting from the commercially available 4-methylpentanoic acid. beilstein-journals.org This multi-step synthesis highlights a sequence of standard organic transformations to elongate the carbon chain and introduce the carboxylic acid functionality.

The process commences with the esterification of 4-methylpentanoic acid with methanol to yield methyl 4-methylpentanoate. beilstein-journals.org Subsequent reduction of the ester group, for instance with lithium borohydride, affords the corresponding primary alcohol, 4-methylpentan-1-ol. beilstein-journals.org This alcohol is then oxidized to the aldehyde via a Swern oxidation. A subsequent Wittig reaction with a stabilized ylide, such as the one derived from benzyl (B1604629) 2-(triphenylphosphoranylidene)acetate, introduces the required two additional carbon atoms, forming an α,β-unsaturated ester. beilstein-journals.org The final step involves the catalytic hydrogenation of the carbon-carbon double bond and the hydrogenolysis of the benzyl ester to furnish 6-methylheptanoic acid. beilstein-journals.org The free acid can then be esterified with methanol under acidic conditions to yield the target methyl 6-methylheptanoate.

A summary of the key transformations in the synthesis of 6-methylheptanoic acid from 4-methylpentanoic acid is presented below:

| Step | Reactant | Reagents | Product | Yield (%) |

| 1 | 4-Methylpentanoic acid | Methanol, H+ | Methyl 4-methylpentanoate | 99 |

| 2 | Methyl 4-methylpentanoate | Lithium borohydride | 4-Methylpentan-1-ol | 68 |

| 3 | 4-Methylpentan-1-ol | Swern Oxidation | 4-Methylpentanal | - |

| 4 | 4-Methylpentanal | Stabilized Wittig reagent | Benzyl 6-methylhept-2-enoate | 85 (for two steps) |

| 5 | Benzyl 6-methylhept-2-enoate | H2, Pd/C | 6-Methylheptanoic acid | 92 |

Another approach to obtain 6-methylheptanoic acid involves the use of Grignard reagents. For instance, the 1,4-addition of a Grignard reagent to an α,β-unsaturated ester like sec-butyl crotonate can be employed. orgsyn.org While this specific example leads to 3-methylheptanoic acid, the principle can be adapted to synthesize the 6-methyl isomer by selecting appropriate starting materials. The reaction's success hinges on using a large excess of the Grignard reagent and slow addition to the ester to prevent side reactions. orgsyn.org

Furthermore, the saponification of methyl 6-methylheptanoate using a base like lithium hydroxide (B78521) in a tetrahydrofuran/water mixture is a straightforward method to obtain the corresponding carboxylic acid, (2S)-2-tert-butoxycarbonylamino-6-methylheptanoic acid, with high yields. psu.edu

Strategic Incorporations of Methyl-Branched Moieties in Complex Structures

The 6-methylheptanoic acid structural motif is a key component of various biologically active complex molecules, particularly in the realm of modified amino acids and statin analogues. The synthesis of these larger molecules requires strategic methods for incorporating the branched alkyl chain.

A significant example is the synthesis of statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, and its derivatives, which are crucial components of protease inhibitors like pepstatin. oup.comacs.org Several synthetic strategies have been developed to access these complex structures. One key disconnection often involves the formation of the C4-C5 bond, which can be achieved through the reaction of an N-protected amino aldehyde with a suitable nucleophile carrying the isobutyl group. A modified Reformatsky reaction has been successfully employed for this purpose. acs.org

The copper-catalyzed reaction of organozinc reagents derived from amino acids provides another powerful tool for introducing branched alkyl chains. For example, a serine-derived zinc reagent can react with allylic electrophiles to generate unnatural amino acids. psu.edu Specifically, the reaction with 4-bromo-2-methyl-2-butene can lead to a precursor of (2S)-2-amino-6-methylheptanoic acid after hydrogenation of the resulting unsaturated amino acid. psu.edu

The Ireland-Claisen rearrangement is a highly effective and stereoselective method for the synthesis of γ,δ-unsaturated carboxylic acids, which can be precursors to branched-chain fatty acids. organic-chemistry.orgcore.ac.ukjk-sci.com This researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl ester silyl (B83357) ketene (B1206846) acetal (B89532) proceeds under relatively mild conditions and offers excellent control over the stereochemistry of the newly formed carbon-carbon bond. organic-chemistry.orgthieme-connect.de This strategy allows for the precise installation of a methyl branch at a specific position in a growing carbon chain, which can then be further elaborated into a complex target molecule.

The following table summarizes some of the advanced synthetic methods used to incorporate the 6-methylheptanoyl moiety into more complex structures.

| Target Molecule/Intermediate | Key Reaction | Precursors | Significance |

| (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid (Statine) | Modified Reformatsky Reaction | N-Boc-L-leucinal, ethyl bromoacetate, zinc | Synthesis of a key component of pepstatin. acs.org |

| (2S)-2-Amino-6-methylheptanoic acid derivative | Copper-catalyzed allylic substitution | Serine-derived organozinc reagent, 4-bromo-2-methyl-2-butene | Access to unnatural amino acids. psu.edu |

| γ,δ-Unsaturated carboxylic acid (precursor to branched acids) | Ireland-Claisen Rearrangement | Allyl ester, strong base (e.g., LDA), silylating agent (e.g., TMSCl) | Stereoselective formation of C-C bonds for branched structures. organic-chemistry.orgjk-sci.com |

| Ethyl (4S)-oxo-3-N-BOC-amino-4-methyl-6-methyl heptanoate | Condensation with a magnesium enolate | N-BOC-L-leucine imidazolide, magnesium enolate of ethyl acid malonate | Intermediate in the synthesis of statin analogues. |

These sophisticated synthetic methodologies underscore the importance of methyl 6-methylheptanoate and its parent acid as building blocks in modern organic synthesis, enabling the construction of intricate molecules with significant biological activities.

Synthesis and Structural Elucidation of Methyl 6 Methylheptanoate Derivatives

Preparation of Functionalized Heptanoate (B1214049) Esters

The introduction of functional groups onto the heptanoate backbone allows for the modification of its chemical and physical properties, opening avenues for new applications.

Hydroxy and Polyhydroxy Derivatives Synthesis

The synthesis of hydroxy and polyhydroxy derivatives of heptanoate esters often involves stereoselective reactions to control the configuration of the newly introduced chiral centers. A notable example is the synthesis of ethyl (+)-(2R,3S,4S,5S)-4,5-epoxy-2,3-dihydroxy-6-methyl heptanoate and ethyl (–)-(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-methyl heptanoate. sioc-journal.cn The key steps in these syntheses are asymmetric epoxidation and dihydroxylation, which are efficient methods for creating chiral carbons with high stereochemical control. sioc-journal.cn

Another approach involves the enzymatic synthesis of hydroxy-functionalized esters. For instance, lipase-catalyzed esterification of aromatic alcohols with hexanoic acid has been demonstrated to produce various hydroxybenzyl and vanillyl hexanoates. mdpi.com The position of the hydroxyl group on the aromatic ring was found to influence the reaction's conversion rate. mdpi.com This biocatalytic method offers a milder and often more selective alternative to traditional chemical synthesis. acs.org

The preparation of monomers containing both a hydroxyl and an ester group, such as alkyl lactyl lactate, can be achieved through a simple esterification reaction of a hydroxyl acid with a hydroxyl ester in the presence of suitable catalysts. google.com This method avoids the use of cyclic lactides and allows for the production of polylactic acid through transesterification-polycondensation. google.com

Amino-Substituted Butanoic Acid Derivatives Incorporating Branched Heptanoate Units

The incorporation of branched heptanoate units into amino-substituted butanoic acid derivatives creates complex structures with potential biological activities. The synthesis of these compounds can serve as a pathway to producing more complex molecules like (3S,4S)-3-hydroxy-4-amino-6-methyl-heptanoic acid, also known as statine. google.com

One synthetic route involves the preparation of esters of (3S, 4S; 3R, 4S) -N-protected 3-hydroxy-4-amino butanoic acid derivatives directly from their corresponding salts through catalytic hydrogen reduction. google.com This method streamlines the process by avoiding the need to regenerate the esters from their alkali metal salts. google.com The synthesis of related γ-amino acids, such as (1R,2R,3S)-2-(1-aminopropyl)-cyclohexanecarboxylic acid (APCH), highlights the development of stereoselective methods to create constrained amino acid residues that can influence peptide secondary structures. researchgate.net

Furthermore, research into the ribosomal incorporation of Nα-methylated amino acids into peptides and proteins is expanding the possibilities for creating novel peptide structures. nih.gov Modified ribosomes and the use of elongation factor P have been shown to enhance the incorporation of these non-standard amino acids. nih.gov

Investigation of Chiral Derivatization Strategies

The separation of enantiomers, or resolution, is a critical step in the synthesis of chiral molecules. Various strategies are employed to resolve racemic mixtures of heptanoate derivatives.

One of the most common methods is the conversion of enantiomers into diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. chemistrysteps.com This is often achieved by reacting a racemic mixture with a chiral resolving agent. For example, a racemic carboxylic acid can be reacted with a chiral amine to form diastereomeric salts that can then be separated. chemistrysteps.com

Crystallization-based resolution relies on the differential solubility of diastereomeric salts or complexes. numberanalytics.comnih.gov Techniques to induce crystallization include seeding, cooling, solvent evaporation, and precipitation. numberanalytics.com

Chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are also widely used for enantiomer resolution. numberanalytics.com These techniques utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. numberanalytics.comnih.gov Common CSPs include derivatives of cellulose, amylose, and cyclodextrin. numberanalytics.com

Enzymatic resolution is another powerful technique. Lipases, for example, can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture, leaving the other unchanged. acs.orgpharmacy180.com This kinetic resolution method is becoming increasingly important for its high selectivity and mild reaction conditions. pharmacy180.com

Advanced Spectroscopic Characterization Techniques for Novel Derivatives

The unambiguous identification and structural elucidation of novel methyl 6-methylheptanoate (B3257691) derivatives rely on a suite of advanced spectroscopic techniques.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of newly synthesized compounds. It provides highly accurate mass measurements, which allows for the confirmation of the molecular formula. Electron ionization (EI) is a common ionization technique used for the analysis of volatile compounds like methyl heptanoate. nih.govnist.gov The fragmentation patterns observed in the mass spectrum provide valuable structural information. nih.gov For instance, the mass spectrum of methyl 6-methylheptanoate shows characteristic peaks that can be used for its identification. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure of molecules, including the relative and absolute stereochemistry of chiral centers. Both ¹H and ¹³C NMR provide information about the connectivity of atoms and the chemical environment of each nucleus. rsc.org

For the assignment of stereochemistry, specific NMR techniques and the use of chiral derivatizing agents are often employed. tcichemicals.comacs.org For example, the formation of diastereomeric esters with a chiral reagent, such as Mosher's acid, can lead to distinguishable chemical shifts in the NMR spectrum for the different stereoisomers. tcichemicals.comrsc.org The differences in these chemical shifts (Δδ) can be used to determine the absolute configuration of the chiral center. tcichemicals.com

Furthermore, the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments can provide information about the relative stereochemistry of different parts of a molecule. researchgate.net In some cases, comparing the NMR data of a synthetic compound to that of a natural product can confirm the stereochemical assignment. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the functional group analysis of methyl 6-methylheptanoate and its derivatives. These methods probe the vibrational motions of molecules, providing a unique spectral fingerprint that is highly characteristic of the compound's molecular structure. The analysis of these spectra allows for the identification of key functional groups, confirmation of structural integrity, and the elucidation of changes occurring during chemical modifications.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). For methyl 6-methylheptanoate, the IR spectrum is dominated by absorptions corresponding to the ester functional group and the aliphatic hydrocarbon chain.

The most prominent and diagnostic band in the IR spectrum of an aliphatic ester like methyl 6-methylheptanoate is the carbonyl (C=O) stretching vibration. This appears as a strong, sharp absorption band typically in the range of 1750-1735 cm⁻¹. nist.gov The exact position of this band is sensitive to the molecular environment, though for a simple saturated aliphatic ester, it is reliably found in this region.

Another key set of absorptions for the ester group are the C-O stretching vibrations. These typically appear as two or more bands in the fingerprint region, between 1300 and 1000 cm⁻¹. nist.gov For long-chain methyl esters, characteristic bands are often observed around 1250, 1205, and 1175 cm⁻¹. nist.gov

The aliphatic nature of methyl 6-methylheptanoate is confirmed by the presence of various C-H stretching and bending vibrations. The stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups are observed in the 2965-2850 cm⁻¹ region. nist.gov Specifically, asymmetric and symmetric stretching of -CH₂ groups typically appear around 2925 and 2850 cm⁻¹, respectively, while -CH₃ groups show corresponding absorptions near 2965 and 2870 cm⁻¹. nist.gov

Bending vibrations of the C-H bonds are also present. The scissoring vibration of methylene groups is found near 1465 cm⁻¹, while bending vibrations for methyl groups are located around 1450 cm⁻¹ and 1375 cm⁻¹. nist.gov The presence of the iso-propyl group (from the 6-methyl branching) can sometimes be identified by a characteristic doublet in the 1385-1365 cm⁻¹ region, though this can be complicated by other absorptions in the same area.

A summary of the expected characteristic IR absorption bands for methyl 6-methylheptanoate is presented in Table 1.

Table 1: Characteristic Infrared Absorption Bands for Methyl 6-methylheptanoate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 2965 - 2850 | C-H Stretching | Aliphatic (CH₂, CH₃) | Strong |

| 1750 - 1735 | C=O Stretching | Ester | Strong |

| 1465 - 1450 | C-H Bending (Scissoring/Asymmetric) | Aliphatic (CH₂, CH₃) | Medium |

| 1385 - 1370 | C-H Bending (Symmetric) | Aliphatic (CH₃) | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability of the molecule's electron cloud. Consequently, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For methyl 6-methylheptanoate, the C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum. researchgate.net Conversely, the C-C backbone and C-H stretching vibrations of the aliphatic chain, which are often less distinct in IR, can be more prominent and well-resolved in Raman spectra. nist.gov This makes Raman spectroscopy particularly useful for studying the conformation and structure of the alkyl chain.

The C-H stretching region (3000-2800 cm⁻¹) in the Raman spectrum provides detailed information about the methyl and methylene groups. The symmetric CH₂ stretching mode around 2850 cm⁻¹ and the symmetric CH₃ stretching mode near 2895 cm⁻¹ are typically well-defined. nist.gov The region between 1500 cm⁻¹ and 1200 cm⁻¹ contains information about CH₂ and CH₃ bending and twisting modes, which are sensitive to the local conformation of the alkyl chain. researchgate.net The presence of branching in the chain, as in the 6-methyl position, can influence the relative intensities and positions of these bands.

In the analysis of fatty acid methyl esters (FAMEs), Raman spectroscopy has been shown to be an excellent tool for identifying and quantifying molecular constituents. researchgate.net The spectra exhibit well-resolved bands that provide a high degree of molecular structure information. researchgate.net For instance, studies on branched-chain fatty acids have demonstrated that Raman spectra can distinguish between different types of branching (e.g., iso and anteiso). researchgate.net

A summary of expected characteristic Raman bands for methyl 6-methylheptanoate is presented in Table 2.

Table 2: Characteristic Raman Bands for Methyl 6-methylheptanoate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3000 - 2800 | C-H Stretching | Aliphatic (CH₂, CH₃) | Strong |

| 1750 - 1730 | C=O Stretching | Ester | Weak |

| 1460 - 1440 | C-H Bending (Scissoring) | Aliphatic (CH₂) | Strong |

| 1300 - 1200 | C-H Bending (Twisting) | Aliphatic (CH₂) | Medium |

In the context of synthesizing derivatives of methyl 6-methylheptanoate, vibrational spectroscopy is invaluable. For example, if the ester is hydrolyzed to the corresponding carboxylic acid (6-methylheptanoic acid), IR spectroscopy would show the disappearance of the ester C-O bands and the appearance of a broad O-H stretching band (around 3300-2500 cm⁻¹) and a shift in the C=O stretching frequency. If the alkyl chain is modified, for instance by introducing a double bond, new bands corresponding to =C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1650 cm⁻¹) would appear in both IR and Raman spectra. researchgate.net Thus, these spectroscopic techniques provide a direct means of monitoring the chemical transformation and confirming the structure of the resulting derivatives.

Advanced Analytical Methodologies in Methyl 6 Methylheptanoate Research

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography stands as the primary technique for separating volatile compounds like methyl 6-methylheptanoate (B3257691) from complex mixtures. The development and optimization of GC methods are crucial for achieving the resolution and sensitivity required for detailed research.

High-Resolution Capillary GC for Isomer Separation

The separation of structural isomers presents a significant analytical challenge due to their similar physicochemical properties. Methyl 6-methylheptanoate must often be resolved from other methyl esters of C8 fatty acids, such as methyl heptanoate (B1214049) or other branched isomers. High-resolution capillary gas chromatography is the method of choice for this purpose. restek.comgcms.cz

The selection of the stationary phase within the capillary column is the most critical factor for achieving isomer separation. Highly polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax-type) or biscyanopropyl polysiloxane, are frequently employed for the analysis of fatty acid methyl esters (FAMEs). restek.comgcms.cz These phases offer unique selectivity for esters, enabling the separation of isomers based on subtle differences in polarity and boiling point. For instance, the highly polar Rt-2560 column, which has a biscyanopropyl phase, is noted for its ability to resolve geometric (cis/trans) and positional isomers of FAMEs. restek.com The elution order of isomers can vary depending on the specific stationary phase used. restek.com

Recent research has also explored novel materials for stationary phases to further enhance separation efficiency. Covalent Organic Frameworks (COFs), for example, have been used to create capillary columns that provide high-resolution separation of various isomers through interactions like hydrogen bonding and dipole interactions. jiangnan.edu.cn

Table 1: Comparison of Capillary GC Columns for Isomer Separation of Esters

| Stationary Phase Type | Common Trade Names | Polarity | Key Separation Principle | Application Notes |

|---|---|---|---|---|

| Biscyanopropyl Polysiloxane | Rt-2560, SP-2560 | Very High | Dipole-dipole interactions, polarizability | Excellent for separating positional and geometric isomers of FAMEs. restek.com |

| Polyethylene Glycol (PEG) | Carbowax, FAMEWAX, DB-WAX | High | Hydrogen bonding, polarity | Widely used for general FAME analysis, offering good resolution for many common esters. gcms.cz |

Quantitative Analysis Using Internal and External Standards

Accurate quantification is essential for understanding the concentration of methyl 6-methylheptanoate in a sample. This is typically achieved using either internal or external standard calibration methods. nih.gov

The external standard method involves creating a calibration curve by analyzing known concentrations of a pure, certified standard of methyl 6-methylheptanoate. The peak area response from the sample is then compared to this curve to determine its concentration. This method is straightforward but can be susceptible to variations in injection volume and instrument response. tkk.fi

The internal standard (IS) method is often preferred for its ability to correct for such variations. In this approach, a known amount of a different compound (the internal standard) is added to both the calibration standards and the unknown sample. mdpi.com The ratio of the analyte's peak area to the IS peak area is then used for quantification. An ideal internal standard should be chemically similar to the analyte, not present in the original sample, and chromatographically well-resolved from all other components. For the analysis of methyl 6-methylheptanoate, compounds like methyl octanoate (B1194180) or deuterated analogues are suitable choices. mdpi.com Semi-quantitative analysis can also be performed using the internal standard method to compare relative amounts across different samples. nih.govmdpi.com

Table 2: Example of an External Standard Calibration Data for GC Analysis

| Standard Concentration (mg/L) | Peak Area (Arbitrary Units) |

|---|---|

| 1.0 | 50,000 |

| 5.0 | 255,000 |

| 10.0 | 510,000 |

| 25.0 | 1,275,000 |

| 50.0 | 2,550,000 |

This table illustrates hypothetical data used to generate a calibration curve (y = 51000x, R² > 0.99).

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

When coupled with GC, mass spectrometry is a powerful detector that provides not only quantitative data but also rich structural information, enabling confident identification of the analyte.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is the most common ionization technique used in GC-MS. Molecules eluting from the GC column are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum is a unique fingerprint of the compound, which can be compared against spectral libraries for identification. nih.govnist.gov

The EI mass spectrum of methyl 6-methylheptanoate (C₉H₁₈O₂) shows a molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) of 158, although its abundance may be low. nist.govcapewools.co.za The fragmentation pattern provides key structural clues. A characteristic fragmentation for methyl esters is the McLafferty rearrangement, which involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, resulting in a prominent peak at m/z 74. testbook.com Other significant fragments for methyl 6-methylheptanoate include ions resulting from the loss of a methoxy (B1213986) group (•OCH₃, m/z 127) and cleavage at the branched carbon, leading to ions at m/z 43 ([C₃H₇]⁺) and m/z 57 ([C₄H₉]⁺). nist.gov

Table 3: Major Ions in the Electron Ionization (EI) Mass Spectrum of Methyl 6-methylheptanoate

| m/z | Proposed Fragment Structure/Loss | Relative Intensity |

|---|---|---|

| 158 | [C₉H₁₈O₂]⁺˙ (Molecular Ion) | Low |

| 127 | [M - •OCH₃]⁺ | Moderate |

| 101 | [M - C₄H₉]⁺ | Moderate |

| 87 | [CH₃OC(O)(CH₂)₂]⁺ | High |

| 74 | [C₃H₆O₂]⁺˙ (McLafferty Rearrangement) | High (Often Base Peak) |

| 57 | [C₄H₉]⁺ | Moderate |

| 43 | [C₃H₇]⁺ | High |

Data derived from NIST WebBook. nist.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While EI-MS is excellent for identification, isomers can sometimes yield very similar spectra. Tandem mass spectrometry (MS/MS) provides a higher level of certainty for structural confirmation. researchgate.net In a typical GC-MS/MS experiment, the molecular ion (e.g., m/z 158) is selected in the first mass analyzer, isolated, and then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed in a second mass analyzer, generating a product ion spectrum that is highly specific to the precursor ion's structure. acs.org This technique is invaluable for differentiating between branched isomers, as the fragmentation pattern of the selected precursor ion will differ based on the branching position.

Advanced Ionization Techniques in Metabolomics Research

In metabolomics, the goal often extends beyond targeted analysis to include the identification of unknown compounds in complex biological or food-based samples. core.ac.uknih.gov In this context, "soft" ionization techniques that minimize fragmentation and preserve the molecular ion are highly advantageous.

Atmospheric Pressure Gas Chromatography (APGC) is an advanced interface that couples GC with high-resolution mass spectrometry (HRMS) under atmospheric pressure conditions. acs.org Unlike the high-vacuum conditions of EI, APGC ionization is much gentler. It typically produces a prominent protonated molecule, [M+H]⁺, with significantly less in-source fragmentation. acs.org For methyl 6-methylheptanoate, this would result in a strong signal at m/z 159. The accurate mass measurement provided by HRMS allows for the determination of the elemental formula, drastically narrowing down the possibilities for unknown identification. acs.orgebi.ac.uk This makes APGC-HRMS a powerful tool for untargeted profiling of esters and other metabolites in complex samples.

Table 4: Comparison of Ionization Techniques for Methyl 6-methylheptanoate Analysis

| Feature | Electron Ionization (EI) | Atmospheric Pressure Gas Chromatography (APGC) |

|---|---|---|

| Principle | High-energy electron impact in a vacuum. nih.gov | Corona discharge ionization at atmospheric pressure. acs.org |

| Primary Ion | Molecular Ion ([M]⁺˙) at m/z 158 | Protonated Molecule ([M+H]⁺) at m/z 159 |

| Fragmentation | Extensive, reproducible fragmentation pattern. nih.gov | Minimal in-source fragmentation. acs.org |

| Primary Use | Confident library-based identification, structural elucidation. | Untargeted metabolomics, analysis of labile compounds, accurate mass determination. ebi.ac.uk |

| Advantage | Large, standardized spectral libraries available. | Preserves molecular ion information, enhancing identification of unknowns. |

Hyphenated Techniques for Complex Mixture Analysis

The analysis of methyl 6-methylheptanoate, particularly within intricate biological or food-related matrices, necessitates the use of powerful hyphenated analytical techniques. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing both qualitative and quantitative data.

GC-MS for Volatile Compound Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like methyl 6-methylheptanoate. nih.gov This method is well-suited for screening aroma profiles in various substances. nih.gov In a typical GC-MS analysis, the volatile compounds are first separated based on their boiling points and interactions with a stationary phase within a capillary column. Following separation, the compounds are introduced into a mass spectrometer, which ionizes them and fragments the resulting ions. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries.

The retention characteristics of methyl 6-methylheptanoate are dependent on the type of GC column used. The NIST WebBook provides specific Kovats retention indices (RI), a standardized measure of retention time, for this compound on different stationary phases. nist.gov These values are instrumental for its identification in complex chromatograms. nist.gov

Interactive Table: Kovats Retention Indices for Methyl 6-methylheptanoate

| Column Type | Active Phase | Retention Index (I) | Reference |

|---|---|---|---|

| Capillary | Carbowax 20M (Polar) | 1338 | nist.gov |

High-Capacity Sorptive Extraction (HiSorb) for Enhanced Sensitivity

To improve the detection limits and analytical sensitivity for trace-level compounds such as methyl 6-methylheptanoate, advanced sample preparation techniques are employed. High-Capacity Sorptive Extraction (HiSorb) is a modern method that offers significant advantages over traditional techniques like solid-phase microextraction (SPME). nih.govhpst.cz HiSorb utilizes probes with a significantly larger volume of sorbent phase, typically polydimethylsiloxane (B3030410) (PDMS), which allows for a greater extraction quantity and, consequently, higher sensitivity and lower detection limits. nih.govmarkes.com

This technique is particularly effective when coupled with thermal desorption (TD) and GC-MS (HiSorb-TD-GC-MS). The HiSorb probe is exposed to the sample (either via immersion or headspace) to sorptively extract volatile and semi-volatile compounds. The probe is then thermally desorbed, and the released analytes are focused before being introduced into the GC-MS system. This process provides a more comprehensive profile of the volatile substances in a sample. nih.gov

Research on volatile compounds in chilled Tan mutton successfully utilized HiSorb-TD-GC-MS to identify a total of 96 volatile compounds, including methyl 6-methylheptanoate. nih.gov This demonstrates the efficacy of HiSorb for extracting and concentrating low-level analytes from complex food matrices, enabling their subsequent identification and quantification. nih.gov The robustness of the probes and the ability to automate the entire process further enhance its utility in modern analytical laboratories. markes.comsepsolve.com

Spectroscopic Techniques for Structural Characterization in Solution and Solid State

While chromatographic techniques are excellent for separating and identifying methyl 6-methylheptanoate in mixtures, spectroscopic methods are essential for the de novo structural characterization of the pure substance. These techniques probe the molecular structure at an atomic level.

Detailed experimental spectroscopic data for methyl 6-methylheptanoate, such as specific NMR shifts or solid-state characterization, are not extensively documented in readily available literature. However, the principles of how these techniques would be applied for its structural elucidation are well-established.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool.

¹H NMR (Proton NMR) would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. One would expect to see distinct signals for the methyl protons of the ester group (O-CH₃), the two methyl groups of the iso-heptyl chain ((CH₃)₂CH-), and the various methylene (B1212753) protons (-CH₂-) along the chain. The splitting patterns (e.g., doublets, triplets, multiplets) would help to establish the connectivity of the atoms.

¹³C NMR (Carbon-13 NMR) would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group, the methoxy carbon, and the different carbons of the branched alkyl chain.

For solid-state characterization, techniques such as solid-state NMR (ssNMR) and X-ray crystallography could be employed, assuming the compound can be obtained in a suitable crystalline form. These methods would provide information on the molecular conformation and intermolecular packing in the solid state. However, as methyl 6-methylheptanoate is a liquid at room temperature, such analyses would require cryogenic techniques.

Natural Occurrence and Biological Roles in Research

Identification in Biological Samples and Natural Sources

Methyl 6-methylheptanoate (B3257691) has been identified in a variety of natural sources, spanning the plant and animal kingdoms. In the plant kingdom, it is a known constituent of hops (Humulus lupulus). researchgate.netmdpi.compreprints.orgnih.govmdpi.com Specifically, it has been quantified in fresh hops at an average concentration of 38 µg/g, though this concentration decreases significantly with aerobic storage. researchgate.net Its presence has also been documented in the essential oils of bur ragweed (Ambrosia acanthicarpa). nih.govsemanticscholar.org Furthermore, a study on herbal drugs in Nigeria identified methyl 6-methylheptanoate as a major component (20.47%) in the plant Bliaghia unijugata. iosrjournals.org

Beyond the plant kingdom, there is evidence suggesting its presence in animals. Research aimed at identifying the urinary intraspecific recognition pheromone of the caracal (Caracal caracal) detected methyl 6-methylheptanoate. capewools.co.za

The following table summarizes the natural sources where methyl 6-methylheptanoate has been identified.

| Kingdom | Species | Common Name | Part/Sample Type | Reference(s) |

| Plantae | Humulus lupulus | Hops | Cones | researchgate.netmdpi.compreprints.orgnih.govmdpi.com |

| Plantae | Ambrosia acanthicarpa | Bur Ragweed | Essential Oil | nih.govsemanticscholar.org |

| Plantae | Bliaghia unijugata | - | - | iosrjournals.org |

| Animalia | Caracal caracal | Caracal | Urine | capewools.co.za |

Exploration of Biosynthetic Pathways (If Differentiated for Branched Esters)

While the specific biosynthetic pathway for methyl 6-methylheptanoate has not been explicitly detailed, the general mechanisms for the formation of branched-chain fatty acids (BCFAs) provide a strong theoretical framework. The biosynthesis of BCFAs often utilizes α-keto acids derived from the breakdown of branched-chain amino acids like leucine (B10760876), isoleucine, and valine as primers.

Given the "iso" structure of 6-methylheptanoic acid (the acidic precursor to methyl 6-methylheptanoate), its biosynthesis likely initiates from a derivative of leucine. The synthesis of a related compound, methyl 6-methyloctanoate, has been achieved through a copper-catalyzed Michael addition of a Grignard reagent to methyl acrylate, suggesting a plausible chemical synthesis route that may mirror certain enzymatic steps in nature. Although not a direct biological pathway, this synthetic approach provides insight into the formation of such branched esters.

Investigation of Biological Activities of Methyl 6-methylheptanoate Derivatives

Research has extended to investigating the biological activities of methyl 6-methylheptanoate and its derivatives, revealing potential applications in medicine and chemical ecology.

In Vitro Biological Activity Studies (e.g., Antitumor Activity of Polyhydroxy Analogues)

While direct studies on the antitumor activity of methyl 6-methylheptanoate are limited, research on closely related derivatives has shown promising results. A notable study focused on the synthesis and biological evaluation of polyhydroxy analogues of ethyl heptanoate (B1214049), a close structural relative. Specifically, the synthesis of ethyl (2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-methyl heptanoate demonstrated inhibitory activities against the HL-60 human leukemia cell line. researchgate.net Another related compound, nonyl 8-acetoxy-6-methyloctanoate (NAMO), isolated from the diatom Phaeodactylum tricornutum, has exhibited anticancer activity against the same human promyelocytic leukemia cell line (HL-60). lookchem.combeilstein-journals.org This activity was associated with the induction of DNA damage and apoptosis. lookchem.com

Furthermore, methyl 6-methylheptanoate itself has been reported to possess potent antifungal activity against yeasts and molds, and it is more active against gram-positive bacteria than gram-negative bacteria. iosrjournals.org

The table below details the observed biological activities of methyl 6-methylheptanoate and its derivatives.

| Compound | Biological Activity | Target/Assay | Reference(s) |

| Ethyl (2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-methyl heptanoate | Antitumor | HL-60 human leukemia cell line | researchgate.net |

| Nonyl 8-acetoxy-6-methyloctanoate (NAMO) | Anticancer | HL-60 human promyelocytic leukemia cell line | lookchem.combeilstein-journals.org |

| Methyl 6-methylheptanoate | Antifungal, Antibacterial | Yeasts, molds, gram-positive bacteria | iosrjournals.org |

Role in Inter-Species Chemical Communication (e.g., Semiochemical Research, if data emerges)

The role of methyl 6-methylheptanoate as a semiochemical, a chemical involved in communication, has been suggested by its inclusion in databases of such compounds. pherobase.com The identification of methyl 6-methylheptanoate in caracal urine points to a potential role in intraspecific communication among these animals. capewools.co.za In the context of inter-species communication, its presence in plants like hops and bur ragweed could imply a role in attracting or repelling insects or other organisms, although specific interactions have not been fully elucidated. The Pherobase, a database of pheromones and semiochemicals, lists methyl 6-methylheptanoate as a plant compound, further supporting its potential role in chemical ecology. pherobase.com

Computational Chemistry and Molecular Modeling of Methyl 6 Methylheptanoate

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of the size of Methyl 6-methylheptanoate (B3257691). DFT calculations are used to determine the molecule's most stable three-dimensional structure (ground state geometry) by minimizing the energy of the system. From this optimized geometry, a variety of electronic properties can be calculated. nih.gov

Studies on similar methyl esters, like methyl heptanoate (B1214049), have utilized DFT methods such as M06-2X to analyze global and local reactivity. researchgate.net These analyses typically involve examining the molecular electrostatic potential (MEP), which indicates regions of a molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). For Methyl 6-methylheptanoate, the MEP would show the most negative potential around the carbonyl oxygen, highlighting it as a primary site for electrophilic interaction. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are also critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For saturated esters, the reactive sites are predominantly located within the ester group itself. researchgate.net

Table 1: Calculated Physicochemical Properties of Methyl 6-methylheptanoate

| Property | Value | Unit | Method | Source |

|---|---|---|---|---|

| Molecular Weight | 158.24 | g/mol | - | nist.gov |

| Standard Gibbs Free Energy of Formation (gf) | -211.46 | kJ/mol | Joback Method | chemeo.com |

| Enthalpy of Formation at Standard Conditions (hf) | -479.17 | kJ/mol | Joback Method | chemeo.com |

| Enthalpy of Vaporization (hvap) | 44.40 | kJ/mol | Joback Method | chemeo.com |

| Normal Boiling Point (tb) | 481.17 | K | Joback Method | chemeo.com |

| Critical Temperature (tc) | 658.49 | K | Joback Method | chemeo.com |

| Octanol/Water Partition Coefficient (logp) | 2.376 | - | Crippen Method | chemeo.com |

| McGowan's Characteristic Volume (mcvol) | 145.110 | ml/mol | McGowan Method | chemeo.com |

Ab initio (from first principles) quantum chemistry methods, such as the high-accuracy Complete Basis Set (CBS-QB3) and Coupled Cluster (e.g., CCSD(T)) methods, provide a more rigorous, albeit computationally intensive, approach to studying chemical reactions. rsc.orgresearchgate.net These methods are invaluable for characterizing reaction pathways, including transition states and reaction barriers, which are essential for understanding reaction mechanisms and calculating rate constants.

In the context of combustion or atmospheric chemistry, a key reaction for esters is hydrogen abstraction by radicals like •H, •OH, and •HO2. researchgate.netosti.gov Research on various methyl and ethyl esters has shown that ab initio calculations can precisely determine the activation energies for H-atom abstraction from different carbon atoms along the alkyl chain and at the methoxy (B1213986) group. researchgate.netnih.gov For Methyl 6-methylheptanoate, these calculations would reveal the relative likelihood of forming different radical species. The presence of a tertiary carbon at the 6-position introduces a site with a weaker C-H bond compared to the secondary carbons, making it a particularly favorable site for hydrogen abstraction.

Furthermore, ab initio methods are used to explore subsequent reaction steps, such as unimolecular decomposition (β-scission) of the initial radicals, which leads to the formation of smaller molecules and radicals. researchgate.netacs.org These detailed potential energy surfaces are the foundation for building accurate kinetic models.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals the molecule's conformational flexibility and its interactions with its environment. nih.gov

For Methyl 6-methylheptanoate, MD simulations would be particularly useful for exploring its vast conformational space. The seven-carbon chain, combined with the methyl branch and the ester group, can adopt numerous shapes (conformers) due to rotation around its single bonds. MD simulations can identify the lowest energy conformers and the energy barriers between them, determining which shapes are most populated at a given temperature. nih.gov This information is critical for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as receptors in biological systems or components in a solvent. For example, a Langevin dynamics simulation, a type of MD, was used to investigate the conformational space of a more complex substituted galactopyranoside, identifying the most populated states and calculating rate constants for dihedral angle transitions. nih.gov A similar approach would elucidate the dynamic behavior of Methyl 6-methylheptanoate's alkyl chain.

Kinetic Modeling and Simulation of Complex Reaction Systems

The oxidation and combustion of methyl esters are complex processes involving thousands of elementary reactions. acs.org Kinetic modeling aims to simulate these complex systems by creating a reaction mechanism—a comprehensive list of all relevant reactions and their temperature- and pressure-dependent rate constants.

The development of such models often relies on automatically generated mechanisms using software like EXGAS, which has been successfully applied to model the oxidation of methyl hexanoate (B1226103) and methyl heptanoate. nih.govnih.gov A kinetic model for Methyl 6-methylheptanoate would be built upon these existing models, with specific rules and rate parameters adjusted for the branched-chain structure. The rate constants for key reaction classes, such as H-atom abstraction, radical addition to O2, isomerization, and β-scission, are often derived from quantum mechanical calculations (as described in 7.1.2). acs.org

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Cheminformatics applies computational methods to analyze large datasets of chemical information. One of its key applications is in developing Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to find a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity or a physical property. nih.gov

For Methyl 6-methylheptanoate and its derivatives, QSAR could be a powerful predictive tool. A hypothetical QSAR study might involve synthesizing or computationally generating a library of related esters with variations in chain length, branching, or functional groups. For each derivative, a set of "molecular descriptors" would be calculated, quantifying properties like size, shape, lipophilicity (logP), and electronic features (e.g., partial charges from DFT).

These descriptors would then be correlated with an activity or property of interest. For example:

Flavor/Fragrance: Correlating molecular descriptors with sensory panel scores to predict the odor profile of new esters.

Fuel Properties: Predicting properties like cetane number or viscosity for biodiesel applications.

Biological Activity: If the esters show any interaction with biological targets, QSAR could predict the activity of new derivatives, guiding synthetic efforts. nih.gov

Methods for building QSAR models range from simple linear regression to more complex machine learning techniques like artificial neural networks. nih.gov Such models provide valuable insights into which molecular features are most important for a given property, accelerating the design of new compounds with desired characteristics.

Emerging Research Directions and Future Perspectives for Methyl 6 Methylheptanoate

Development of Novel Catalytic Systems for Sustainable Production and Transformation

The synthesis and chemical transformation of esters like methyl 6-methylheptanoate (B3257691) are central to developing greener and more efficient industrial processes. Research is actively pursuing novel catalytic systems that offer higher selectivity, operate under milder conditions, and utilize sustainable feedstocks.

A key area of investigation is the catalytic conversion of alcohols and other precursors into esters. wiley-vch.de Pincer complexes, particularly those based on ruthenium, have emerged as highly effective catalysts for the dehydrogenative coupling of alcohols to form esters directly, liberating hydrogen gas as the only byproduct. wiley-vch.de This method represents an environmentally benign alternative to traditional esterification, which often requires stoichiometric amounts of activating agents or harsh conditions. wiley-vch.de For instance, ruthenium pincer complexes have demonstrated high turnover numbers for the synthesis of various esters from alcohols. wiley-vch.de

Another approach involves the Michael addition reaction. The synthesis of similar branched esters, such as methyl 6-methyloctanoate, has been achieved through the copper-catalyzed Michael addition of a Grignard reagent to methyl acrylate. beilstein-journals.orgbeilstein-journals.org This highlights the potential of metal-catalyzed carbon-carbon bond formation to construct the backbone of branched-chain esters.

Furthermore, the transformation of methyl esters is a significant research focus. Hydrodeoxygenation (HDO) is a critical process for converting bio-derived fatty acid esters into biofuels and chemical feedstocks. Studies on methyl heptanoate (B1214049), a structurally related compound, show that noble metal catalysts like rhodium on a zirconia support (Rh/ZrO2) are highly active for HDO, yielding primarily hexane (B92381). researchgate.net The reaction network for this transformation is complex, involving intermediates like heptanoic acid, heptanal (B48729), and heptanol. researchgate.net Other catalytic systems, such as sulphided nickel-molybdenum (B8610338) (NiMo) and cobalt-molybdenum (CoMo) catalysts, are also being explored for the HDO of methyl heptanoate, with their activity being influenced by the presence of sulfur compounds. tkk.fi

The table below summarizes some catalytic approaches relevant to the production and transformation of methyl 6-methylheptanoate.

| Catalytic Process | Catalyst Type | Precursors/Reactants | Products | Key Findings | Reference |

| Dehydrogenative Coupling | Ruthenium Pincer Complexes | Alcohols | Esters, H₂ | Environmentally benign, high turnover numbers, proceeds under neutral conditions. | wiley-vch.de |

| Michael Addition | Copper-based catalysts | Grignard Reagents, Methyl Acrylate | Branched-chain esters | Effective for C-C bond formation to create the ester backbone. | beilstein-journals.orgbeilstein-journals.org |

| Hydrodeoxygenation (HDO) | Rh/ZrO₂ | Methyl Heptanoate, H₂ | Alkanes (e.g., Hexane) | High conversion and selectivity to hydrocarbons; reaction proceeds via acid, aldehyde, and alcohol intermediates. | researchgate.net |

| Hydrodeoxygenation (HDO) | Sulphided NiMo/CoMo | Methyl Heptanoate, H₂ | Hydrocarbons | Catalyst activity is influenced by the concentration of H₂S. | tkk.fi |

Integration into Bio-Based Economy Research and Valorization of Biomass

The transition to a bio-based economy relies on the efficient conversion of renewable biomass into valuable chemicals and materials. mdpi.comeuropa.eu Methyl 6-methylheptanoate and its precursors are well-positioned within this framework, particularly through the valorization of waste streams from biorefineries.

The core of this valorization strategy involves several stages:

Purification of fatty acids from the algae oil waste.

Isolation of specific fatty acids, such as palmitoleic acid.

Oxidative cleavage (ozonolysis) of the fatty acids to produce dicarboxylic acids (like azelaic acid for polymers) and monocarboxylic acids (like heptanoic acid). osti.gov

Esterification of the heptanoic acid co-product with methanol (B129727) to yield methyl heptanoate. osti.gov

This approach not only provides a renewable source for methyl heptanoate but also integrates its production into a larger, synergistic system that yields other valuable materials like polymers and renewable solvents (hexane can be produced from the decarboxylation of heptanoic acid). osti.gov Such integrated biorefinery models are crucial for minimizing waste and maximizing the economic and environmental benefits of biomass utilization. frontiersin.org

Exploration of Advanced Materials Science Applications (e.g., Polymer Feedstocks with Tailored Properties)

While primarily known for its aromatic properties, the chemical structure of methyl 6-methylheptanoate suggests potential for its use in materials science, particularly as a building block for polymers. The branched iso-alkane chain could impart specific properties like flexibility, low-temperature fluidity, and tailored solubility to polymers.

Emerging research points to the use of derivatives of methyl 6-methylheptanoate in polymer formulations. A patent for compositions containing rosin (B192284) esters and ethylene (B1197577) polymers lists "ethenyl 6-methylheptanoate" as a chemical compound relevant to the invention. google.com The presence of the ethenyl (vinyl) group in this derivative suggests its potential role as a reactive monomer or co-monomer in polymerization reactions, likely to be incorporated into a polymer backbone like that of ethylene copolymers. The branched alkyl chain from the 6-methylheptanoate moiety would then serve as a side chain on the polymer, influencing its physical properties.

The broader context for this application comes from the drive to create bio-based polymers. As demonstrated in the valorization of algae biomass, fatty acids and their esters are key platform molecules for producing monomers. osti.gov In that specific study, the C7 precursor to methyl heptanoate, heptanoic acid, is a co-product in a process designed to yield azelaic acid, which is then used to synthesize polyester (B1180765) diols for flexible polyurethane foams. osti.gov This linkage, although indirect, places methyl 6-methylheptanoate within a chemical family that is actively being explored for creating polymers with desirable properties from renewable resources.

Future research could focus on the direct polymerization of functionalized derivatives of methyl 6-methylheptanoate or its use as a plasticizer or modifier for other polymer systems, leveraging its bio-derived origin and unique branched structure.

Applications in Synthetic Biology and Metabolic Engineering

Synthetic biology and metabolic engineering offer powerful tools to create microbial cell factories for the sustainable production of specific chemicals. nih.govdoi.org The biosynthesis of branched-chain fatty acids and their esters, including compounds structurally related to methyl 6-methylheptanoate, has been observed in various microorganisms, providing a foundation for future engineering efforts.

Studies on the actinomycete Micromonospora aurantiaca have identified the production of novel fatty acid methyl esters (FAMEs), including methyl this compound. beilstein-journals.orgbeilstein-journals.org The biosynthesis of these branched-chain esters is linked to the metabolism of amino acids like leucine (B10760876) and isoleucine, which can serve as starter units for fatty acid synthesis. beilstein-journals.org For example, the production of certain (ω-2)-methyl branched FAMEs by M. aurantiaca can be activated by supplying isoleucine to the culture. beilstein-journals.orgbeilstein-journals.org This indicates that the metabolic pathways for producing the precursor acid (6-methylheptanoic acid) exist in nature and can be manipulated by controlling the availability of specific substrates.

The challenge and opportunity for synthetic biology lie in elucidating these natural pathways and engineering them for enhanced production in a robust host organism like E. coli or yeast. This would typically involve:

Identifying the complete biosynthetic pathway: This includes the enzymes responsible for creating the branched starter unit (e.g., from leucine metabolism) and the fatty acid synthase (FAS) system that elongates it.

Gene discovery and cloning: Identifying and isolating the genes that code for the key enzymes in the pathway.

Pathway reconstruction: Introducing these genes into a suitable production host. nih.gov

Metabolic optimization: Engineering the host organism to direct more carbon flux towards the desired product and to efficiently methylate the final fatty acid to produce the ester. This can involve deleting competing pathways or overexpressing rate-limiting enzymes. nih.gov

While the direct microbial production of methyl 6-methylheptanoate has not been extensively reported, the existing knowledge of branched-chain fatty acid biosynthesis provides a clear roadmap for future research in this area. beilstein-journals.orgbeilstein-journals.org

Enhanced Analytical Techniques for Trace Analysis and In Situ Monitoring

Accurate and sensitive detection of methyl 6-methylheptanoate is crucial for its identification in complex natural matrices, for quality control, and for monitoring its formation in industrial or biological processes. Gas chromatography (GC) coupled with mass spectrometry (MS) is the predominant technique for its analysis. nist.govmdpi.comcabidigitallibrary.org

To enhance throughput and reproducibility, automated sample preparation methods are being developed for the analysis of fatty acid methyl esters (FAMEs). perlan.com.plchromatographyonline.com These automated systems can significantly reduce reaction times and the consumption of reagents and solvents compared to manual methods, while achieving excellent recovery and precision. perlan.com.pl

For process monitoring, techniques that allow for real-time or in situ analysis are highly valuable. Studies on the oxidation of the related compound methyl heptanoate have employed online Fourier-transform infrared spectroscopy (FTIR) analysis and sonic probe sampling to measure the concentration profiles of reactants and products directly from a reactor. acs.org Such techniques provide dynamic information about reaction kinetics and pathways, which is essential for process optimization and control.

The table below details specific analytical parameters reported for methyl 6-methylheptanoate.

| Analytical Technique | Column/Fiber | Parameter | Value | Application Context | Reference |

| Gas Chromatography (GC) | Carbowax 20M (polar) | Kovats' Retention Index (RI) | 1338 | Analysis of hop volatiles | nist.gov |

| Gas Chromatography (GC) | DB-1 (non-polar) | Van Den Dool and Kratz RI | 1068 | Analysis of hop volatiles | nist.govnist.gov |

| HS-SPME-GC-MS | DVB/CAR/PDMS | - | - | Identification of volatile compounds in hops from different geographic regions. | mdpi.com |

| Automated Sample Prep GC-FID | Agilent HP5-MS | - | - | General method improvement for FAMEs analysis, reducing time and solvent use. | perlan.com.plchromatographyonline.com |

| Online FTIR | - | - | - | In situ monitoring of the oxidation of methyl heptanoate, a related ester. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.